Cas no 52601-65-7 (5,6,7,8-tetrahydro-6-methyl-Quinoline)

5,6,7,8-Tetrahydro-6-methyl-Quinoline is a heterocyclic organic compound featuring a partially hydrogenated quinoline core with a methyl substituent at the 6-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its saturated ring system enhances stability while retaining reactivity for further functionalization. The compound is particularly useful in the development of bioactive molecules due to its ability to modulate electronic and steric effects. High purity grades are available to ensure consistency in research and industrial applications. Suitable for catalytic hydrogenation, alkylation, and other transformations, it offers versatility in fine chemical synthesis.
5,6,7,8-tetrahydro-6-methyl-Quinoline structure
52601-65-7 structure
Product Name:5,6,7,8-tetrahydro-6-methyl-Quinoline
CAS No:52601-65-7
MF:C10H13N
MW:147.216922521591
CID:359277
PubChem ID:12229422
Update Time:2025-06-07

5,6,7,8-tetrahydro-6-methyl-Quinoline Chemical and Physical Properties

Names and Identifiers

    • 5,6,7,8-tetrahydro-6-methyl-Quinoline
    • Quinoline, 5,6,7,8-tetrahydro-6-methyl-
    • 6-Methyl-5,6,7,8-tetrahydroquinoline
    • 5,6,7,8-tetrahydro-6-methylquinoline
    • AMY8804
    • SCHEMBL8267166
    • 52601-65-7
    • EN300-6773358
    • CCA60165
    • Inchi: 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-3,6,8H,4-5,7H2,1H3
    • InChI Key: AXVNAAQHRKISQI-UHFFFAOYSA-N
    • SMILES: N1C=CC=C2C=1CCC(C)C2

Computed Properties

  • Exact Mass: 147.10489
  • Monoisotopic Mass: 147.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

5,6,7,8-tetrahydro-6-methyl-Quinoline Pricemore >>

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5,6,7,8-tetrahydro-6-methyl-Quinoline Related Literature

Additional information on 5,6,7,8-tetrahydro-6-methyl-Quinoline

5,6,7,8-Tetrahydro-6-Methyl-Quinoline: A Comprehensive Overview

5,6,7,8-tetrahydro-6-methyl-quinoline, also known by its CAS Registry Number 52601-65-7, is a synthetic compound that has garnered significant attention in the field of biomedical research. This article delves into the structural features, pharmacological properties, and potential applications of this compound, highlighting its relevance to modern drug discovery and development.

The chemical structure of 5,6,7,8-tetrahydro-6-methyl-quinoline consists of a bicyclic framework with a quinoline core. This unique structure provides the molecule with distinct pharmacokinetic properties that make it a valuable subject of study in various biomedical applications. Recent research has focused on its potential as a template compound for the development of novel therapeutic agents.

In recent years, there has been growing interest in the quinoline derivatives for their diverse biological activities. Among these, 5,6,7,8-tetrahydro-6-methyl-quinoline stands out due to its ability to modulate several key pharmacological targets. Studies have demonstrated its potential as an anticancer agent, where it has shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Beyond oncology, this compound has also exhibited promising results in the realm of anti-inflammatory therapy. Preclinical investigations have revealed its ability to inhibit key inflammatory pathways, offering a potential new avenue for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of active research is the exploration of 5,6,7,8-tetrahydro-6-methyl-quinoline's role in neurodegenerative disorders. Emerging evidence suggests that this compound may possess neuroprotective properties, potentially useful in combating conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis and characterization of 5,6,7,8-tetrahydro-6-methyl-quinoline have been optimized through advanced chemical techniques. These advancements have not only improved the yield and purity of the compound but also facilitated its scalability for preclinical and clinical studies.

Looking ahead, the continued exploration of 5,6,7,8-tetrahydro-6-methyl-quinoline's pharmacological profile promises to unlock new possibilities in drug development. Its unique combination of structural features and biological activities positions it as a versatile tool for addressing unmet medical needs across multiple therapeutic areas.

As the field of biomedical science continues to evolve, compounds like 5,6,7,8-tetrahydro-6-methyl-quinoline serve as vital building blocks for innovation. Their potential to revolutionize treatment paradigms underscores the importance of sustained research and collaboration in unlocking their full therapeutic potential.

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